Cas no 899753-96-9 (1-(4-fluorophenyl)methyl-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

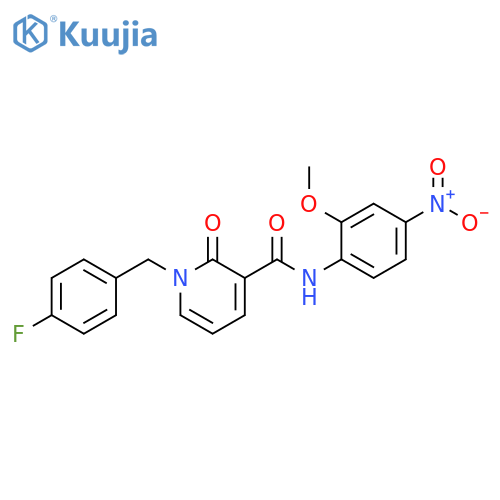

899753-96-9 structure

商品名:1-(4-fluorophenyl)methyl-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS番号:899753-96-9

MF:C20H16FN3O5

メガワット:397.356548309326

CID:5488526

1-(4-fluorophenyl)methyl-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 3-Pyridinecarboxamide, 1-[(4-fluorophenyl)methyl]-1,2-dihydro-N-(2-methoxy-4-nitrophenyl)-2-oxo-

- 1-(4-fluorophenyl)methyl-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

-

- インチ: 1S/C20H16FN3O5/c1-29-18-11-15(24(27)28)8-9-17(18)22-19(25)16-3-2-10-23(20(16)26)12-13-4-6-14(21)7-5-13/h2-11H,12H2,1H3,(H,22,25)

- InChIKey: CBKHBXMMQVJJAL-UHFFFAOYSA-N

- ほほえんだ: C1(=O)N(CC2=CC=C(F)C=C2)C=CC=C1C(NC1=CC=C([N+]([O-])=O)C=C1OC)=O

1-(4-fluorophenyl)methyl-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2743-0310-2μmol |

1-[(4-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |

899753-96-9 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2743-0310-50mg |

1-[(4-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |

899753-96-9 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2743-0310-1mg |

1-[(4-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |

899753-96-9 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2743-0310-20μmol |

1-[(4-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |

899753-96-9 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2743-0310-5mg |

1-[(4-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |

899753-96-9 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2743-0310-15mg |

1-[(4-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |

899753-96-9 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2743-0310-20mg |

1-[(4-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |

899753-96-9 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2743-0310-10mg |

1-[(4-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |

899753-96-9 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2743-0310-30mg |

1-[(4-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |

899753-96-9 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2743-0310-2mg |

1-[(4-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |

899753-96-9 | 90%+ | 2mg |

$59.0 | 2023-05-16 |

1-(4-fluorophenyl)methyl-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 関連文献

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

899753-96-9 (1-(4-fluorophenyl)methyl-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) 関連製品

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量